molecular formula C13H11ClFN B13578848 (5-Chloro-2-fluorophenyl)(phenyl)methanamine

(5-Chloro-2-fluorophenyl)(phenyl)methanamine

Cat. No.: B13578848
M. Wt: 235.68 g/mol
InChI Key: FDDHFCXQMVCQBN-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)(phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)(phenyl)methanamine typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with aniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(5-Chloro-2-fluorophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylmethanamine: A compound with similar structural features but different pharmacological properties.

    5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Another compound with a chloro and fluorophenyl group, used in different applications.

Uniqueness

(5-Chloro-2-fluorophenyl)(phenyl)methanamine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-phenylmethanamine

InChI

InChI=1S/C13H11ClFN/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI Key

FDDHFCXQMVCQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)F)N

Origin of Product

United States

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